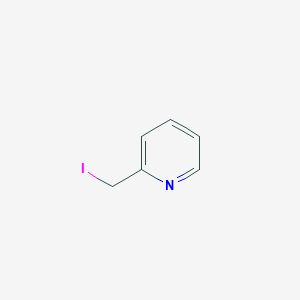![molecular formula C11H9FO2 B15260118 4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B15260118.png)
4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a fluorinated organic compound with a unique cyclopropane-fused indene structure
Preparation Methods
The synthesis of 4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide and suitable bases.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The cyclopropane ring provides rigidity to the molecule, which can influence its binding conformation and activity.
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid include:
1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
4-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid:
The uniqueness of this compound lies in its fluorine atom, which can significantly influence its chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9FO2 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C11H9FO2/c12-6-1-2-7-5(3-6)4-8-9(7)10(8)11(13)14/h1-3,8-10H,4H2,(H,13,14) |
InChI Key |
RMKCYMQCTWUZNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetate](/img/structure/B15260052.png)
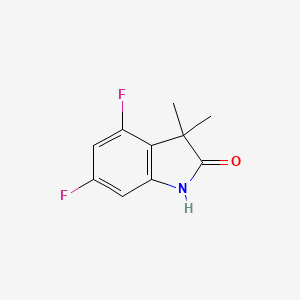
![Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B15260063.png)
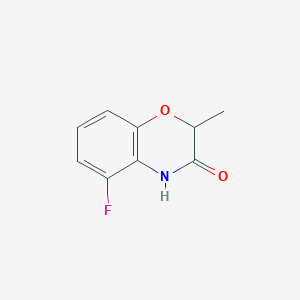
![5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15260073.png)
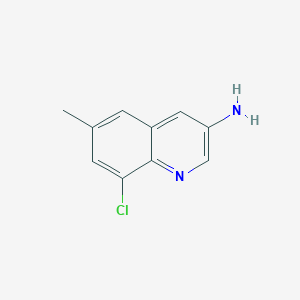
![{[1-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B15260087.png)
![2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine](/img/structure/B15260095.png)

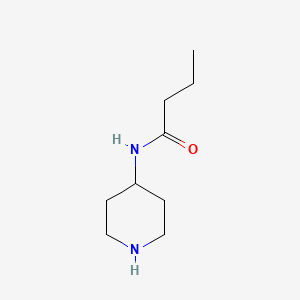
![3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B15260115.png)


